YM758 -

YM758

Catalog Number: EVT-8201879
CAS Number:
Molecular Formula: C26H32FN3O4
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of YM758 has been described in several studies, emphasizing practical and scalable methods. A notable synthetic route involves a multi-step process that begins with the preparation of key intermediates derived from isoquinoline and piperidine moieties.

  1. Starting Materials: The synthesis typically starts with readily available isoquinoline derivatives.
  2. Key Steps:
    • Formation of a carbonyl group through acylation.
    • Introduction of a piperidine ring via reductive amination.
    • Final modifications to achieve the desired stereochemistry and functional groups.

Technical details reveal that this synthetic pathway is efficient, yielding high purity and quantities suitable for further pharmacological evaluation. The synthesis has been optimized to minimize waste and enhance yield, making it suitable for large-scale production .

Molecular Structure Analysis

YM758 possesses a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: 315.36 g/mol

The key features include:

  • A tetrahydroisoquinoline backbone.
  • A piperidine ring substituted with a carbonyl group.
  • Dimethoxy substitutions that enhance lipophilicity and receptor binding affinity.

Structural data obtained through X-ray crystallography and NMR spectroscopy confirm the spatial arrangement of atoms within the molecule, which is crucial for its interaction with the I_f channel .

Chemical Reactions Analysis

YM758 undergoes various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:

  • Nucleophilic Substitution: Involving the reaction of nucleophiles with electrophilic centers on the isoquinoline framework.
  • Reduction Reactions: Employed to convert carbonyl groups into alcohols or amines, enhancing solubility and bioavailability.
  • Acylation Reactions: Used to introduce acyl groups that are vital for biological activity.

These reactions are performed under controlled conditions to ensure high yields and selectivity towards the desired products .

Mechanism of Action

The mechanism by which YM758 exerts its pharmacological effects involves selective inhibition of the I_f channel in cardiac myocytes. This action leads to:

  1. Reduced Heart Rate: By inhibiting the I_f current, YM758 decreases automaticity in pacemaker cells, resulting in a lower heart rate.
  2. Enhanced Cardiac Efficiency: The modulation of heart rate without impacting contractility allows for improved cardiac output under stress conditions.

Data from electrophysiological studies indicate that YM758 binds preferentially to the open state of the I_f channel, stabilizing it in an inactive conformation and thereby preventing ion flow .

Physical and Chemical Properties Analysis

The physical and chemical properties of YM758 contribute significantly to its functionality:

  • Solubility: YM758 exhibits moderate solubility in aqueous solutions, which is favorable for oral bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions, maintaining its activity over time.
  • pKa Values: The pKa values suggest that YM758 exists predominantly in its protonated form at physiological pH, enhancing its interaction with biological targets.

Analyses using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and degradation patterns .

Applications

YM758 holds promise in various scientific applications, particularly in cardiovascular research. Its primary applications include:

  • Therapeutic Use: Potential treatment for conditions such as atrial fibrillation and chronic heart failure due to its ability to selectively reduce heart rate.
  • Research Tool: Utilized in studies investigating cardiac ion channels and their roles in heart physiology and pathology.
  • Drug Development: Serves as a lead compound for developing new cardiovascular agents with improved efficacy and safety profiles.

Ongoing research aims to explore additional therapeutic indications beyond cardiovascular diseases, potentially expanding its clinical utility .

Introduction to YM758 as a Novel If Channel Inhibitor

Pharmacological Significance of If Channel Inhibition in Cardiovascular Therapeutics

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels mediate the "funny" current (I~f~) that crucially regulates cardiac pacemaker activity in the sinoatrial node. This current, discovered nearly four decades ago, represents a mixed inward sodium/potassium flow activated during membrane hyperpolarization. Its unique voltage-dependence enables spontaneous diastolic depolarization, driving heart rate (HR) generation without external stimulation. I~f~ channels serve as critical sensors for autonomic regulation due to their direct modulation by intracellular cyclic adenosine monophosphate (cAMP) levels. Pharmacological inhibition of I~f~ offers a mechanistically distinct approach to heart rate reduction compared to conventional agents like beta-blockers or calcium channel blockers. By selectively targeting sinoatrial node activity without depressing myocardial contractility or causing peripheral vasodilation, I~f~ inhibitors present significant therapeutic potential for conditions where oxygen supply-demand imbalance underlies pathophysiology. This includes stable angina pectoris, where reducing heart rate directly decreases myocardial oxygen consumption while prolonging diastolic perfusion time [3] [6].

The four HCN isoforms (HCN1-4) exhibit distinct biophysical properties and tissue distributions. HCN4 predominates in the human sinoatrial node (constituting ~80% of nodal HCN mRNA), with minor contributions from HCN1 and HCN2. Ventricular expression primarily involves HCN2 and HCN4 isoforms. This distribution pattern creates opportunities for sinoatrial-selective targeting, though achieving sufficient selectivity among isoforms remains challenging due to their structural similarities. The therapeutic rationale for I~f~ inhibition centers on the premise that selective heart rate reduction improves myocardial efficiency and oxygen supply-demand balance in ischemic heart disease, atrial fibrillation, and potentially heart failure [3].

YM758’s Mechanism of Action: Selective Heart Rate Reduction and Myocardial Oxygen Consumption Modulation

YM758 monophosphate, chemically designated as (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, is a novel benzamide derivative developed as an I~f~ channel inhibitor. Its mechanism involves voltage-dependent blockade of HCN channels in sinoatrial node cells, specifically binding to the open channel state during membrane hyperpolarization. This binding delays diastolic depolarization, thereby reducing spontaneous firing frequency and lowering heart rate. Unlike beta-blockers, YM758 achieves heart rate reduction without negatively impacting left ventricular contractility or blood pressure, preserving cardiac output during exertion [2] [8].

Table 1: Key Pharmacodynamic Properties of YM758

PropertyExperimental FindingsSignificance
Primary TargetHCN channels (I~f~ current)Direct sinoatrial node modulation
SelectivityNo action on other cardiovascular ion channels/receptors at therapeutic concentrationsAvoids hypotensive or inotropic effects
Hemodynamic EffectSelective HR reduction without blood pressure or contractility changesImproves myocardial oxygen efficiency
Cellular Uptake MechanismHepatic uptake primarily via OATP1B1 transporterInfluences tissue distribution and metabolism [1]
Biliary ExcretionMediated by MDR1 (P-glycoprotein)Determines elimination pathway

The compound demonstrates concentration-dependent inhibition of I~f~ current with significant potency. In vivo studies in tachycardia-induced beagle dogs demonstrated dose-dependent heart rate reduction after intravenous administration. Plasma concentrations decreased rapidly with elimination half-lives ranging between 1.62-4.93 hours depending on dose. Total body clearance approached hepatic blood flow rates (1.47-1.69 L/h/kg), suggesting high extraction and extensive metabolism [4] [10]. YM758 significantly decreases myocardial oxygen consumption proportional to heart rate reduction, offering a mechanistically driven approach to managing ischemic heart disease. Its metabolic profile involves oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation, with no significant species differences observed between humans and preclinical models [2] [8].

Comparative Analysis with Other If Inhibitors

The development of I~f~ channel inhibitors spans several generations, with YM758 representing a structurally distinct benzamide class compared to earlier benzazepinone derivatives like zatebradine and ivabradine. Alinidine (N-allyl-clonidine) and falipamil were among the first compounds classified as specific bradycardic agents (SBAs), but clinical development was discontinued due to limited efficacy and side effects. Zatebradine demonstrated potent I~f~ inhibition (K~d~ = 5.6 nM in Purkinje fibers) but exhibited significant visual disturbances attributed to retinal HCN channel blockade. Similarly, cilobradine (DK-AH-269) development was halted during preclinical stages [6].

Table 2: Comparative Profile of Clinically Investigated I~f~ Channel Inhibitors

InhibitorChemical ClassDevelopment StatusKey Pharmacokinetic FeaturesDistinguishing Characteristics
AlinidineImidazoline derivativeDiscontinued (Phase III, 1989)K~d~ = 23.7 μM (Purkinje fibers)Non-selective; negative shift in activation curve
ZatebradineBenzazepinoneDiscontinued (Phase III, 1992)K~d~ = 5.6 nM (Purkinje fibers)High incidence of visual disturbances
IvabradineBenzazepinoneApproved (2005)t~½~ = 6 hours; CYP3A4 substrateApproved for angina and chronic heart failure
YM758BenzamideDiscontinued (Phase II, 2007)t~½~ = 1.1-1.3h (dogs); OATP1B1/MDR1 substrateUnique hepatic uptake; linear kinetics in dogs [1] [6] [7]

Ivabradine remains the only clinically approved I~f~ inhibitor, showing therapeutic efficacy in stable angina and chronic heart failure. Its pharmacokinetics involve hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), necessitating dose adjustments with concomitant CYP3A4 inhibitors. In contrast, YM758's hepatic disposition involves organic anion-transporting polypeptide 1B1 (OATP1B1)-mediated uptake into hepatocytes and multidrug resistance protein 1 (MDR1)-mediated biliary excretion, with minimal involvement of cytochrome P450 enzymes in its initial metabolic steps. Transporter studies using human embryonic kidney 293 (HEK293) cells expressing specific transporters confirmed potent inhibition of OATP1B1-mediated estradiol-17β-glucuronide uptake by YM758 (IC~50~ = 13.0 μM), while showing no effect on OATP1B3. Additionally, YM758 inhibited rat organic cation transporter 1 (rOct1)-mediated metformin uptake at sub-10 μM concentrations, suggesting potential for transporter-mediated drug interactions [1] [9].

Metabolically, ivabradine undergoes extensive CYP3A4-mediated oxidation, whereas YM758's primary metabolites result from non-CYP mediated pathways including oxidation/hydration (YM-394111), amide hydrolysis (YM-252124), and O-demethylation (YM-234903), followed by conjugation. This fundamental difference in disposition mechanisms likely contributes to YM758's more rapid clearance (1.75-1.90 L/h/kg in dogs) compared to ivabradine. Despite promising phase II evaluation for stable angina and atrial fibrillation, YM758's development was discontinued in 2007, while ivabradine progressed to regulatory approval based on outcomes from large-scale trials like SIGNIFY and SHIFT [6] [8] [9].

Properties

Product Name

YM758

IUPAC Name

N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide

Molecular Formula

C26H32FN3O4

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1

InChI Key

MWLKUSHZNSYRKK-HXUWFJFHSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.